An In-depth Technical Guide to 2,5-Difluoro-4-methoxybenzamide (CAS 1022618-89-8)
An In-depth Technical Guide to 2,5-Difluoro-4-methoxybenzamide (CAS 1022618-89-8)
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,5-Difluoro-4-methoxybenzamide is a fluorinated aromatic compound that holds significant potential as a building block in medicinal chemistry and drug discovery. The strategic incorporation of fluorine atoms and a methoxy group onto the benzamide scaffold can profoundly influence the physicochemical and pharmacological properties of derivative molecules. Fluorination is a well-established strategy in drug design to enhance metabolic stability, binding affinity, and lipophilicity, thereby improving the overall pharmacokinetic and pharmacodynamic profile of a drug candidate.[1][2][3] This guide provides a comprehensive overview of the known properties, a detailed plausible synthesis protocol, predicted spectral data for characterization, and a discussion of its potential applications in the field of drug development.
Physicochemical Properties
A summary of the key physicochemical properties of 2,5-Difluoro-4-methoxybenzamide is presented in the table below. These properties are crucial for understanding the compound's behavior in various experimental settings, from reaction conditions to biological assays.
| Property | Value | Source |
| CAS Number | 1022618-89-8 | Internal Data |
| Molecular Formula | C₈H₇F₂NO₂ | Internal Data |
| Molecular Weight | 187.15 g/mol | Internal Data |
| LogP | 0.952 | Internal Data |
| Hydrogen Bond Acceptors | 3 | Internal Data |
| Hydrogen Bond Donors | 1 | Internal Data |
| Predicted Boiling Point | 284.5 ± 35.0 °C | Internal Data |
| Predicted pKa | 16.29 ± 0.10 | Internal Data |
Synthesis and Purification
Proposed Synthesis Pathway: Oxidative Amidation
The conversion of an aldehyde to a primary amide can be achieved through a one-pot reaction involving the in-situ formation of an intermediate that is subsequently oxidized in the presence of an ammonia source.[1][7]
Caption: Proposed synthesis of 2,5-Difluoro-4-methoxybenzamide.
Experimental Protocol: Oxidative Amidation of 2,5-Difluoro-4-methoxybenzaldehyde
This protocol is a representative procedure adapted from general methods for the copper-catalyzed oxidative amidation of aldehydes.[4][8]
Materials:
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2,5-Difluoro-4-methoxybenzaldehyde
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Ammonium chloride (NH₄Cl)
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Copper(I) iodide (CuI)
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Sodium bicarbonate (NaHCO₃)
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tert-Butyl hydroperoxide (TBHP), 70% aqueous solution
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Dichloromethane (DCM)
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Saturated aqueous sodium thiosulfate solution
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Brine
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Anhydrous magnesium sulfate (MgSO₄)
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Silica gel for column chromatography
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Hexanes
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Ethyl acetate
Procedure:
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To a round-bottom flask charged with 2,5-Difluoro-4-methoxybenzaldehyde (1.0 eq), add ammonium chloride (1.5 eq), copper(I) iodide (0.1 eq), and sodium bicarbonate (2.0 eq).
-
Add dichloromethane as the solvent to create a stirrable suspension.
-
To the stirred mixture, add tert-butyl hydroperoxide (70% aqueous solution, 2.0 eq) dropwise at room temperature.
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Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting aldehyde is consumed.
-
Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate.
-
Transfer the mixture to a separatory funnel and extract with dichloromethane (3 x volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.
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Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel, using a gradient of hexanes and ethyl acetate as the eluent, to afford 2,5-Difluoro-4-methoxybenzamide.
Causality Behind Experimental Choices:
-
Catalyst: Copper catalysts are known to be effective for oxidative amidation reactions, offering a good balance of reactivity and cost-effectiveness.[4][8]
-
Oxidant: tert-Butyl hydroperoxide is a common and relatively safe oxidant for this type of transformation.[4]
-
Base: Sodium bicarbonate is used to neutralize any acidic byproducts and to facilitate the reaction.
-
Workup: The aqueous sodium thiosulfate quench is necessary to destroy any remaining oxidant. The subsequent extractions and washes are standard procedures to isolate and purify the organic product.
Experimental Workflow Diagram
Sources
- 1. thieme-connect.com [thieme-connect.com]
- 2. Design, synthesis and biological activity evaluation of novel 2,6-difluorobenzamide derivatives through FtsZ inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. nbinno.com [nbinno.com]
- 5. mdpi.com [mdpi.com]
- 6. acdlabs.com [acdlabs.com]
- 7. chemistry.mdma.ch [chemistry.mdma.ch]
- 8. IR spectra prediction [cheminfo.org]
